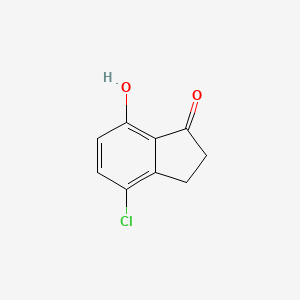

2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol

Descripción general

Descripción

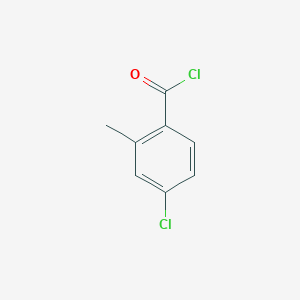

2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol, also known as CMPP, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of studies, from drug design to biochemistry and physiology. CMPP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations that make it a useful tool for laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications The compound is utilized in the synthesis of pyridine derivatives, demonstrating its role in creating novel organic molecules. For instance, it is involved in the formation of methylsulphinyl derivatives and copper(II) complexes through reactions with specific reagents, showcasing its versatility in organic synthesis and coordination chemistry (Ma et al., 2018). These derivatives have potential applications in various fields, including pharmaceuticals and materials science.

Catalysis and Material Science Moreover, this compound's derivatives have been explored for their catalytic properties, particularly in reactions relevant to organic synthesis and industrial processes. For example, titanosilicate AM-4, a novel catalyst, shows promise in synthesizing 1-methoxy-2-propanol from methanol and propylene oxide, a reaction of significant industrial importance (Timofeeva et al., 2019). This highlights the compound's potential in facilitating environmentally friendly and efficient chemical processes.

Photophysical and Computational Studies In photophysical studies, derivatives of 2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol have been synthesized to investigate their fluorescence properties. Such studies are crucial for developing new fluorescent materials with applications in sensing, imaging, and electronic devices. The synthesis and evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and solid state underscore the compound's utility in material science (Hagimori et al., 2019).

Propiedades

IUPAC Name |

2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)